

# Application Notes and Protocols for (+)-trans-C75 in Fatty Acid Synthesis Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(+)-trans-C75** is the dextrorotatory enantiomer of the synthetic fatty acid synthase (FASN) inhibitor, C75. While the racemic mixture, often referred to as  $(\pm)$ -C75 or simply C75, has been widely studied for its potent anti-tumor and anti-obesity properties, research has revealed that the individual enantiomers possess distinct biological activities. The  $(-)$ -trans-C75 enantiomer is primarily responsible for the cytotoxic effects attributed to FASN inhibition, making it a focal point for oncology research. Conversely, **(+)-trans-C75** is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. This activity is linked to the anorectic (appetite-suppressing) effects observed with the racemic mixture.<sup>[1][2]</sup> Therefore, **(+)-trans-C75** serves as a valuable and specific tool for researchers studying the roles of CPT1 and fatty acid oxidation in metabolic regulation, appetite control, and related signaling pathways.

These application notes provide a comprehensive guide to using **(+)-trans-C75**, summarizing its mechanism of action, offering quantitative data, and detailing experimental protocols for its application in studying fatty acid synthesis and metabolism.

## Mechanism of Action

Unlike its levorotatory counterpart, **(+)-trans-C75** does not primarily target FASN. Instead, its major biological activity stems from the inhibition of CPT1.<sup>[1]</sup> In vivo, C75 can be converted to

C75-CoA. This derivative is a potent inhibitor of CPT1, which is crucial for the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.[\[3\]](#)[\[4\]](#) By inhibiting CPT1, **(+)-trans-C75** effectively blocks fatty acid oxidation. In the central nervous system, particularly the hypothalamus, this inhibition is thought to increase the local concentration of fatty acids, which acts as a signal to suppress food intake, leading to weight loss.[\[1\]](#)[\[3\]](#)

It is important to note that while **(+)-trans-C75**'s primary target is CPT1, the broader effects of inhibiting fatty acid metabolism can indirectly influence various cellular processes and signaling pathways.

## Data Presentation

The following tables summarize the quantitative data for C75 (racemic mixture unless otherwise specified) from various in vitro studies. This data can serve as a reference for designing experiments with **(+)-trans-C75**, though researchers should determine the optimal concentrations for their specific models and endpoints.

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of C75

| Cell Line | Cancer Type     | Assay Type             | IC50 / EC50 / TD50 | Incubation Time | Reference                               |
|-----------|-----------------|------------------------|--------------------|-----------------|-----------------------------------------|
| PC3       | Prostate Cancer | Clonogenic Assay       | 35 $\mu$ M         | 24 h            | <a href="#">[1]</a> <a href="#">[5]</a> |
| LNCaP     | Prostate Cancer | Spheroid Growth Assay  | 50 $\mu$ M         | Not Specified   | <a href="#">[1]</a> <a href="#">[5]</a> |
| A375      | Melanoma        | FASN Inhibition        | 32.43 $\mu$ M      | Not Specified   | <a href="#">[5]</a>                     |
| MA104     | Monkey Kidney   | Cytotoxicity (TD50)    | 28.5 $\mu$ M       | 24 h            | <a href="#">[5]</a>                     |
| MA104     | Monkey Kidney   | Antiviral Assay (ED50) | 21.2 $\mu$ M       | 24 h            | <a href="#">[5]</a>                     |

Note: The data above is for the racemic mixture of C75. It has been reported that (-)-C75 is the more cytotoxic enantiomer.[\[2\]](#) Researchers should perform dose-response studies to determine

the specific activity of **(+)-trans-C75** in their system of interest.

## Experimental Protocols

### Preparation of **(+)-trans-C75** Stock and Working Solutions

#### a. Stock Solution Preparation (e.g., 10 mM in DMSO)

- Materials:
  - **(+)-trans-C75** powder (MW: 254.32 g/mol )
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes
- Procedure:
  1. Accurately weigh the desired amount of **(+)-trans-C75** powder. For 1 mL of a 10 mM stock solution, weigh 2.54 mg.
  2. Add the appropriate volume of anhydrous DMSO to the powder.
  3. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., at 37°C) may be required.
  4. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
  5. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]

#### b. Working Solution Preparation

- Materials:
  - 10 mM **(+)-trans-C75** stock solution
  - Pre-warmed complete cell culture medium or appropriate buffer

- Procedure:
  1. Thaw an aliquot of the 10 mM stock solution at room temperature.
  2. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or buffer immediately before use.
  3. Mix thoroughly by gentle pipetting.

## In Vitro Cell-Based Assays

### a. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Materials:
  - Cells of interest
  - 96-well cell culture plates
  - **(+)-trans-C75** working solutions
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Procedure:
  1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  2. Remove the medium and treat the cells with various concentrations of **(+)-trans-C75** for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest **(+)-trans-C75** treatment).
  3. After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan

crystals.

4. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.<sup>[6]</sup>

#### b. Fatty Acid Oxidation Assay

This protocol provides a general framework for measuring the effect of **(+)-trans-C75** on fatty acid oxidation (FAO) by quantifying the oxidation of radiolabeled palmitate.

- Materials:
  - Cells of interest cultured in 6-well plates
  - [9,10-<sup>3</sup>H(N)]-Palmitic acid complexed to BSA
  - **(+)-trans-C75**
  - Scintillation fluid and vials
  - Scintillation counter
- Procedure:
  1. Plate cells and allow them to reach near confluence.
  2. Pre-incubate the cells with varying concentrations of **(+)-trans-C75** or vehicle control for a predetermined time.
  3. Add [<sup>3</sup>H]-palmitate to the medium and incubate for a defined period (e.g., 2-4 hours) at 37°C.
  4. After incubation, collect the cell culture medium.

5. Separate the radiolabeled water ( ${}^3\text{H}_2\text{O}$ ), a product of FAO, from the radiolabeled substrate. This can be achieved by methods such as passing the medium through an ion-exchange column.
6. Add the collected aqueous phase to scintillation fluid.
7. Quantify the radioactivity using a scintillation counter.
8. Normalize the results to the total protein content of the cells in each well. A decrease in  ${}^3\text{H}_2\text{O}$  production indicates inhibition of FAO.

## Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of **(+)-trans-C75** on the phosphorylation status of key proteins in signaling pathways, such as the PI3K/AKT/mTOR pathway.[\[7\]](#)[\[8\]](#)

- Materials:

- C75-treated and untreated cell lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Procedure:

1. Treat cells with **(+)-trans-C75** or vehicle for the desired time and lyse the cells.

2. Quantify the protein concentration of the lysates.
3. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
4. Block the membrane to prevent non-specific antibody binding.
5. Incubate the membrane with the primary antibody overnight at 4°C.
6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
7. Detect the protein bands using a chemiluminescent substrate and an imaging system.
8. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[\[6\]](#)

## In Vivo Studies in Rodent Models

### a. Vehicle Formulation and Administration

The choice of vehicle is critical for in vivo studies and depends on the administration route.

- For Intraperitoneal (i.p.) Injection:
  - Option 1: Dissolve **(+)-trans-C75** in RPMI 1640 medium.[\[9\]](#)
  - Option 2: Prepare a stock solution in DMSO and then dilute in a suitable vehicle like corn oil or a mixture of PEG300, Tween80, and sterile water. A final DMSO concentration should be kept low to avoid toxicity.[\[5\]](#)
  - Example Formulation: Add 50 µL of a 50 mg/mL stock in DMSO to 400 µL of PEG300, mix, add 50 µL of Tween80, mix, and then add 500 µL of ddH<sub>2</sub>O. Use immediately.[\[5\]](#)

### b. General In Vivo Study Protocol

- Materials:
  - Appropriate animal model (e.g., mice)
  - **(+)-trans-C75** formulation

- Vehicle control
- Calipers for tumor measurement (if applicable)
- Procedure:
  1. Acclimatize animals according to institutional guidelines.
  2. If using a xenograft model, subcutaneously inject cancer cells and allow tumors to reach a palpable size.[\[6\]](#)
  3. Randomize animals into treatment and control groups.
  4. Administer **(+)-trans-C75** or vehicle control via the chosen route (e.g., i.p. injection) at a defined dose and schedule (e.g., 30 mg/kg daily).[\[4\]](#)
  5. Monitor animal weight, food intake, and general health daily.[\[9\]](#)
  6. Measure tumor volume regularly if applicable.[\[6\]](#)
  7. At the end of the study, collect tissues for further analysis (e.g., histology, western blotting, or metabolic profiling).

## Chiral Separation of **(±)-trans-C75** (General Protocol)

A specific, validated protocol for the chiral separation of **(+)-trans-C75** is not readily available in the public domain. However, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be employed. The optimal conditions will need to be determined empirically.

- Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral separations.[\[10\]](#)[\[11\]](#)
- General Procedure:
  1. Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD).

2. Mobile Phase Screening: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and an organic modifier (e.g., acetonitrile or methanol) can be used.

3. Method Development:

- Inject a solution of racemic  $(\pm)$ -trans-C75.
- Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.
- The use of a photodiode array (PDA) detector can help in peak identification and purity assessment.

4. Fraction Collection: Once separation is achieved, fractions corresponding to each enantiomer peak can be collected.

5. Enantiomer Identification: The identity of the **(+)-trans-C75** peak will need to be confirmed using polarimetry or by comparing its biological activity (e.g., CPT1 inhibition) to literature values.

## Visualizations

## Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: Dual inhibitory roles of C75 enantiomers.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **(+)-trans-C75**-induced anorexia.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying **(+)-trans-C75**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- To cite this document: BenchChem. [Application Notes and Protocols for (+)-trans-C75 in Fatty Acid Synthesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#trans-c75-for-studying-fatty-acid-synthesis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)